
sodium;propane-1-thiolate
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Overview
Description
Sodium propane-1-thiolate, also known as sodium 1-propanethiolate, is an organosulfur compound with the molecular formula CH₃CH₂CH₂SNa. It is a salt derived from propane-1-thiol and sodium. This compound is known for its strong nucleophilic properties, making it a valuable reagent in organic synthesis. It is typically found as a solid and is highly reactive due to the presence of the thiolate anion.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium propane-1-thiolate can be synthesized through several methods:
Reaction with Thiourea: One common method involves the reaction of bromopropane with thiourea in a methanol solution. The mixture is refluxed for three hours, followed by the addition of dilute sodium hydroxide solution and further refluxing for six hours.
Reaction with Sodium Hydrosulfide: Another method involves the reaction of halogenated propane with sodium hydrosulfide.
Reaction with Hydrogen Sulfide: Propanol can also react with hydrogen sulfide to produce sodium propane-1-thiolate.
Industrial Production Methods: Industrial production of sodium propane-1-thiolate typically follows similar synthetic routes but on a larger scale, ensuring the purity and consistency required for commercial applications.
Types of Reactions:
Nucleophilic Substitution: Sodium propane-1-thiolate is a strong nucleophile and is commonly used in nucleophilic substitution reactions, particularly S_N2 reactions. It can react with alkyl halides to form thioethers.
Oxidation: This compound can undergo oxidation to form disulfides.
Dealkylation: Sodium propane-1-thiolate can dealkylate hindered esters and lactones, as well as aryl methyl ethers.
Common Reagents and Conditions:
Nucleophilic Substitution: Alkyl halides are common reagents, and reactions are typically carried out in polar aprotic solvents.
Oxidation: Iodine (I₂) or other mild oxidants are used under controlled conditions to avoid over-oxidation.
Major Products:
Thioethers: Formed from nucleophilic substitution reactions.
Disulfides: Formed from oxidation reactions.
Scientific Research Applications
Organic Synthesis
Sodium propane-1-thiolate is primarily used as a nucleophilic reagent in organic synthesis. It participates in nucleophilic substitution reactions, allowing the introduction of propyl groups into various organic molecules. Its reactivity is particularly valuable in the synthesis of:
- Alkylation Agents : It acts as a nucleophile in alkylation reactions, facilitating the formation of propyl-substituted compounds.
- Pesticides and Herbicides : The compound serves as an intermediate in the production of organophosphorus insecticides and other agricultural chemicals .
Application | Description |
---|---|
Alkylation Reactions | Nucleophile for introducing propyl groups |
Pesticide Production | Intermediate in organophosphorus insecticides |
Organic Synthesis | Reactant for various organic compounds |
Biochemical Applications
Sodium propane-1-thiolate has shown promising results in biochemical studies, particularly due to its interactions with biological molecules:
- Antioxidant Properties : The compound's thiol group can scavenge free radicals, suggesting potential applications in antioxidant therapies.
- Fluorescent Labeling : Research has demonstrated its utility as a labeling reagent for thiol-containing biomolecules, enhancing fluorescence detection methods in biological assays .
Case Study: Fluorescent Labeling of Peptides
A study investigated the use of sodium propane-1-thiolate as a labeling agent for peptides containing cysteine residues. The reaction resulted in high yields of labeled products without significant cytotoxicity, allowing for direct use in functional analyses without purification steps. This method showcased the compound's potential for real-time monitoring of biological processes .
Mechanism of Action
The primary mechanism of action for sodium propane-1-thiolate involves its strong nucleophilic properties. The thiolate anion (S⁻) readily attacks electrophilic centers in organic molecules, facilitating nucleophilic substitution and dealkylation reactions. This reactivity is due to the high polarizability of sulfur, which makes the thiolate anion a more effective nucleophile compared to oxygen-based nucleophiles .
Comparison with Similar Compounds
- Sodium Methanethiolate (CH₃SNa)
- Sodium Ethanethiolate (C₂H₅SNa)
- Sodium 2-Propanethiolate (C₃H₇SNa)
Comparison:
- Nucleophilicity: Sodium propane-1-thiolate is a stronger nucleophile compared to sodium methanethiolate and sodium ethanethiolate due to the longer carbon chain, which increases the electron-donating effect.
- Reactivity: It is more reactive than sodium 2-propanethiolate because the linear structure of propane-1-thiolate allows for easier access to the reactive site.
- Applications: While all these compounds are used in organic synthesis, sodium propane-1-thiolate is particularly favored for reactions requiring strong nucleophiles and for the synthesis of more complex thioethers and thiol esters .
Properties
IUPAC Name |
sodium;propane-1-thiolate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8S.Na/c1-2-3-4;/h4H,2-3H2,1H3;/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSFHIIADLZQJP-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[S-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[S-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NaS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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